molecular formula C10H11ClFN3 B2383427 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1018446-57-5

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2383427
CAS No.: 1018446-57-5
M. Wt: 227.67
InChI Key: MKGUQJOVIHUSIF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 4-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the core structure.

    4-Fluorobenzyl chloride: A precursor in the synthesis of the target compound.

    1-(4-Fluorobenzyl)piperidine hydrochloride: Another compound with a fluorobenzyl group but different core structure.

Uniqueness: 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride is unique due to the combination of the pyrazole ring and the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGUQJOVIHUSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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